4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring fused with a pyridine ring and an ethyl group attached to the triazole ring. It has the molecular formula C₉H₁₀N₄S and a molecular weight of 206.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized in the presence of sulfur to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The ethyl group or the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, thereby disrupting essential biological processes in pathogens or cancer cells. The triazole ring and the thiol group play crucial roles in binding to the active sites of these targets, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Similar structure but with the pyridine ring attached at a different position.
4-Ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Contains a nitrophenyl group instead of a pyridine ring.
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar triazole-thiol structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the pyridine ring and the ethyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-ethyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPBGDLTPFQSKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395447 |
Source
|
Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438231-11-9 |
Source
|
Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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